4-(4-(Methoxymethyl)phenyl)but-3-en-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(E)-4-[4-(methoxymethyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C12H14O2/c1-10(13)3-4-11-5-7-12(8-6-11)9-14-2/h3-8H,9H2,1-2H3/b4-3+ |
InChI Key |
COFFVHIYAIRKBV-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)COC |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)COC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 4 Methoxymethyl Phenyl but 3 En 2 One
Retrosynthetic Analysis and Key Disconnections in the Synthesis of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. wikipedia.orgicj-e.org For this compound, the most logical and common disconnection strategy targets the α,β-unsaturated ketone moiety.
The key disconnection is made across the carbon-carbon double bond (C3-C4), which corresponds to the reverse of an aldol (B89426) condensation or Claisen-Schmidt condensation reaction. libretexts.orgdeanfrancispress.com This approach simplifies the enone structure into two key precursors: an aldehyde and a ketone.
Target Molecule: this compound
Transform: C=C bond disconnection (Aldol/Claisen-Schmidt type)
Synthons: An electrophilic carbonyl component derived from the aromatic ring and a nucleophilic enolate component from the ketone part.
Synthetic Equivalents: The practical reagents corresponding to these synthons are 4-(methoxymethyl)benzaldehyde (B1609720) and acetone (B3395972).
This retrosynthetic pathway suggests that the most straightforward synthesis involves the base- or acid-catalyzed condensation of 4-(methoxymethyl)benzaldehyde with acetone. libretexts.org The reaction typically proceeds via the formation of an aldol addition product, which then readily dehydrates, often upon heating, to yield the thermodynamically stable conjugated enone. libretexts.org
| Retrosynthetic Step | Description | Precursors |
| Disconnection of C3-C4 Bond | Corresponds to a Claisen-Schmidt condensation. | 4-(methoxymethyl)benzaldehyde and Acetone |
Development of Novel Synthetic Pathways for this compound
Beyond the classic condensation route, research into novel synthetic pathways aims to improve efficiency, atom economy, and environmental footprint.
Direct functionalization strategies offer alternative routes by modifying simpler, pre-existing scaffolds. nih.gov One hypothetical approach could involve the late-stage functionalization of a simpler enone. For instance, starting with 4-(4-methylphenyl)but-3-en-2-one, a selective benzylic functionalization (e.g., bromination followed by substitution with methoxide) could install the methoxymethyl group. Another avenue involves the direct C-H functionalization of unsaturated carbonyl compounds, which allows for the remote functionalization of the enone product. nih.gov These methods, while potentially more complex, can provide access to analogues that are difficult to prepare via traditional condensation methods.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netnih.gov While a specific MCR for the target molecule is not prominently documented, palladium-catalyzed four-component reactions have been used to synthesize other enones. researchgate.net A hypothetical one-pot, three-component reaction could be designed, potentially involving an aldehyde, a ketone, and another coupling partner to rapidly assemble the desired scaffold. researchgate.net Such strategies are advantageous as they reduce the number of synthetic steps and purification procedures. nih.gov
Green chemistry principles seek to minimize the environmental impact of chemical processes. For the synthesis of chalcones and related enones, several eco-friendly methods have been developed as alternatives to conventional solvent-based condensation reactions. rjpn.orgpropulsiontechjournal.com These methods are directly applicable to the synthesis of this compound.
Solvent-Free Synthesis (Grinding): This method involves grinding the solid reactants (4-(methoxymethyl)benzaldehyde and a solid base like sodium hydroxide) with a liquid ketone (acetone) in a mortar and pestle. This technique often leads to rapid reaction times and high yields without the need for bulk solvents. propulsiontechjournal.com
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. rjpn.org Reactions are often performed without a solvent or on a solid support.
Ultrasonication: Ultrasound waves can enhance the rate of reaction by providing the necessary activation energy, often leading to shorter reaction times and milder conditions. propulsiontechjournal.com
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives like glycerin (a byproduct of biodiesel production) has proven effective for chalcone (B49325) synthesis. scielo.br
| Green Method | Description | Advantages |
| Grinding | Solvent-free reaction achieved by mechanical mixing of reactants. propulsiontechjournal.com | Reduced waste, fast, high atom economy. |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture. rjpn.org | Rapid kinetics, high yields, increased selectivity. |
| Ultrasonication | Application of ultrasound to increase the reaction rate. propulsiontechjournal.com | Reduced reaction time and temperature. |
| Glycerin as Solvent | Using a renewable, non-toxic solvent. scielo.br | Environmentally benign, good yields. |
Catalytic Methodologies in the Synthesis of this compound
Catalysis is central to modern organic synthesis, offering pathways that are more selective and efficient. Both metal-based and organic catalysts can be employed in the synthesis and functionalization of enones.
Organocatalysis utilizes small organic molecules to accelerate chemical reactions. acs.org While this compound is an achiral molecule, organocatalysis is highly relevant for the stereoselective synthesis of related chiral enones or for asymmetric transformations of the enone functional group.
The primary modes of organocatalytic activation for enones are iminium ion and enamine catalysis. acs.org
Iminium Catalysis: Chiral primary or secondary amines react with enones to form a transient chiral iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the enone, making it more susceptible to nucleophilic attack. This strategy is widely used in enantioselective conjugate additions to enones.
Enamine Catalysis: Chiral secondary amines can react with ketones to form chiral enamines, which can then react with electrophiles, such as aldehydes, in asymmetric aldol reactions to build chiral enone precursors.
Furthermore, organocatalytic transfer hydrogenation of cyclic enones, using a chiral imidazolidinone catalyst and a Hantzsch ester as the hydrogen source, provides an effective method for the enantioselective reduction of the carbon-carbon double bond to generate chiral ketones. nih.govprinceton.edu Such catalytic strategies highlight the power of organocatalysis in creating stereochemically complex molecules from simple enone precursors.
Metal-Catalyzed Coupling Reactions for Aryl-Alkyl Linkages
The formation of the C-C bond between the aromatic ring and the butenone side chain is effectively achieved through various transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their efficiency and functional group tolerance. eie.gracs.orgnih.gov Key among these are the Mizoroki-Heck, Suzuki-Miyaura, and Sonogashira reactions, primarily utilizing palladium catalysts. eie.grwikipedia.orgwikipedia.org
Mizoroki-Heck Reaction: The Heck reaction is a cornerstone for the synthesis of substituted alkenes, involving the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible and widely used approach is the palladium-catalyzed coupling of a 4-(methoxymethyl)phenyl halide (e.g., iodide or bromide) with methyl vinyl ketone (MVK) or 3-buten-2-one. researchgate.netresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and subsequent β-hydride elimination to yield the desired product and regenerate the catalyst. wikipedia.org
Suzuki-Miyaura Coupling: The Suzuki reaction provides a versatile alternative, coupling an organoboron compound with an organohalide. wikipedia.orglibretexts.org In a potential synthetic route, 4-(methoxymethyl)phenylboronic acid could be coupled with a suitable 4-halobut-3-en-2-one derivative in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki reaction is renowned for its mild reaction conditions and the low toxicity of its boron-based reagents. oiccpress.com The mechanism involves oxidative addition, transmetalation of the organoboron species to the palladium center, and reductive elimination. libretexts.org
Sonogashira Coupling: While typically used to form C(sp²)-C(sp) bonds, the Sonogashira reaction can be adapted for this synthesis. wikipedia.orglibretexts.orgorganic-chemistry.org This would involve coupling a 4-(methoxymethyl)phenyl halide with a terminal alkyne like 3-butyn-2-ol, followed by further transformations. The reaction is co-catalyzed by palladium and copper complexes. youtube.comnih.gov
Among these methods, the Heck reaction is often the most direct for synthesizing structures like 4-arylbut-3-en-2-ones. researchgate.net
Optimization of Reaction Conditions and Yields for Efficient Synthesis
Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The choice of catalyst, solvent, base, and temperature can profoundly influence the reaction's efficiency, selectivity, and rate. nih.govsemanticscholar.org
Catalyst System: The selection of the palladium source and associated ligands is critical. While simple palladium salts like palladium(II) acetate (B1210297) (Pd(OAc)₂) can be effective, the use of phosphine (B1218219) ligands can enhance catalyst stability and activity. researchgate.netnih.gov For Heck reactions, phosphine-free systems are also being developed to create more environmentally benign and cost-effective processes. organic-chemistry.orgnih.gov The catalyst loading is another key variable; while higher loadings can increase reaction rates, minimizing the amount of palladium is desirable for both cost and environmental reasons. organic-chemistry.org
Base and Solvent: The base plays a crucial role, often to neutralize the hydrogen halide generated during the Heck reaction. wikipedia.org Common bases include organic amines like triethylamine (B128534) or inorganic bases such as potassium carbonate. wikipedia.orgoiccpress.com The choice of solvent is equally important, with polar aprotic solvents like DMF, acetonitrile (B52724), or NMP often being effective. oiccpress.comresearchgate.net The optimization process involves screening various base-solvent combinations to find the conditions that maximize yield and minimize side reactions.
Temperature and Reaction Time: Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the coupling, they may also lead to catalyst decomposition or the formation of undesired byproducts. nih.gov Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Monitoring the reaction progress over time allows for the determination of the minimum time required for completion, preventing potential product degradation from prolonged heating.
A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple variables simultaneously, leading to the identification of the most robust and high-yielding conditions for the synthesis. nih.gov The table below illustrates a hypothetical optimization study for a Heck reaction, based on typical conditions reported for analogous syntheses.
Table 1: Hypothetical Optimization of Heck Reaction Conditions
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | None | K₂CO₃ | DMF | 100 | 65 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100 | 78 |
| 3 | PdCl₂(PPh₃)₂ | - | Et₃N | Acetonitrile | 80 | 72 |
| 4 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 120 | 85 |
| 5 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 92 |
This systematic optimization is crucial for developing a scalable and efficient synthesis process for this compound.
Spectroscopic and Chromatographic Characterization Methodologies for 4 4 Methoxymethyl Phenyl but 3 En 2 One
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides a complete picture of the atomic arrangement and connectivity.
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 27.5 | 2.40 | s | - |
| 2 | 198.0 | - | - | - |
| 3 | 125.0 | 6.70 | d | 16.0 |
| 4 | 143.0 | 7.55 | d | 16.0 |
| 5 | 133.0 | - | - | - |
| 6, 10 | 129.5 | 7.50 | d | 8.5 |
| 7, 9 | 114.5 | 7.40 | d | 8.5 |
| 8 | 140.0 | - | - | - |
| 11 | 74.0 | 4.50 | s | - |
| 12 | 58.0 | 3.40 | s | - |
Note: The numbering scheme is based on the standard IUPAC nomenclature for the butenone chain and attached phenyl ring.
Multi-dimensional NMR techniques are indispensable for mapping the bonding framework of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, the most significant cross-peak would be observed between the vinylic protons at positions 3 and 4, confirming the integrity of the enone system. It would also show correlations between the aromatic protons on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would show clear correlations for each C-H bond, for example, linking the ¹H signal at ~6.70 ppm to the ¹³C signal at ~125.0 ppm (C3-H), the signal at ~7.55 ppm to ~143.0 ppm (C4-H), the aromatic proton signals to their respective carbon signals, and the methoxymethyl protons (~4.50 ppm and ~3.40 ppm) to their carbons (~74.0 ppm and ~58.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) couplings between protons and carbons, which is critical for connecting different fragments of the molecule. Key correlations would include:
The acetyl protons (H1) to the carbonyl carbon (C2) and the vinylic carbon (C3).
The vinylic proton (H3) to the carbonyl carbon (C2) and the aromatic carbon (C5).
The benzylic protons of the methoxymethyl group (H11) to the aromatic carbons (C7, C8, C9) and the methoxy (B1213986) carbon (C12).
The stereochemistry of the double bond is a critical structural feature.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. The E (trans) configuration of the double bond is the most stable and expected isomer. A NOESY spectrum would confirm this by showing a spatial correlation between the aromatic protons (H6/H10) and the vinylic proton at C4, while a much weaker or absent correlation would be seen between the vinylic protons H3 and H4. The large coupling constant (J ≈ 16 Hz) observed in the ¹H NMR spectrum is also highly characteristic of a trans-alkene. nih.gov
Chiral Shift Reagents: These reagents are used to resolve signals of enantiomers. Since this compound is an achiral molecule, chiral shift reagents would not be applicable for stereochemical assignment unless the compound was placed in a chiral environment for specific interaction studies.
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.
HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. researchgate.net For this compound, the elemental composition is C₁₂H₁₄O₂. HRMS would be used to confirm the mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺) to within a few parts per million (ppm) of its theoretical value.
Predicted HRMS Data
| Ion Formula | Calculated Monoisotopic Mass (Da) |
| [C₁₂H₁₄O₂]⁺ | 190.0994 |
| [C₁₂H₁₅O₂]⁺ ([M+H]⁺) | 191.1072 |
| [C₁₂H₁₄NaO₂]⁺ ([M+Na]⁺) | 213.0891 |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to produce a fragmentation spectrum. This spectrum provides a fingerprint that is characteristic of the molecule's structure. The fragmentation of ketones often involves cleavages adjacent to the carbonyl group. nih.gov
Predicted Fragmentation Pattern
| Predicted m/z | Lost Fragment | Fragment Formula |
| 175 | •CH₃ | [C₁₁H₁₁O₂]⁺ |
| 159 | •OCH₃ | [C₁₂H₁₁O]⁺ |
| 147 | •COCH₃ | [C₁₀H₁₁O]⁺ |
| 119 | CH₂O + •COCH₃ | [C₉H₇]⁺ |
| 91 | C₄H₅O₂ | [C₇H₇]⁺ |
| 43 | C₁₀H₁₁O | [C₂H₃O]⁺ |
Plausible fragmentation pathways include the initial loss of a methyl radical from the acetyl group (m/z 175), loss of the acetyl group (m/z 147), and cleavage of the methoxymethyl substituent, which can lead to a stable benzylic or tropylium (B1234903) cation (m/z 91).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide rapid confirmation of the presence of key functional groups. For chalcones, the IR spectrum is characterized by strong absorptions for the carbonyl and alkene groups.
Predicted IR and Raman Vibrational Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3020 | Medium | Aromatic & Vinylic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| ~1665 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1610 | Strong | C=C Stretch (alkene) |
| ~1590, ~1510 | Medium-Strong | C=C Stretch (aromatic ring) |
| ~1250 | Strong | C-O-C Asymmetric Stretch (ether) |
| ~975 | Strong | =C-H Bend (trans-alkene out-of-plane) |
The most prominent peak in the IR spectrum would be the C=O stretch of the conjugated ketone around 1665 cm⁻¹. The C=C stretching of the alkene and the aromatic ring appear at slightly lower wavenumbers. A strong band around 975 cm⁻¹ would be diagnostic for the trans-disubstituted nature of the alkene. Raman spectroscopy would be particularly useful for observing the symmetric C=C stretching vibrations of the aromatic ring and the alkene, which can be weak in the IR spectrum.
Electronic Absorption (UV-Vis) Spectroscopy and Chromophore Analysis of the Conjugated System
The electronic absorption spectrum of this compound is defined by its chromophore, which consists of a conjugated system extending from the phenyl ring, through the propenone backbone, to the carbonyl group. This extended π-system is responsible for the compound's absorption of ultraviolet-visible light. The key electronic transitions observed are the lower-energy n→π* (non-bonding to anti-bonding pi orbital) transition and the higher-energy π→π* (pi to anti-bonding pi orbital) transition.
The α,β-unsaturated ketone moiety, in conjugation with the substituted aromatic ring, gives rise to characteristic absorption bands. The n→π* transition, typically of lower intensity, involves the non-bonding electrons of the carbonyl oxygen. The intense π→π* transition involves the delocalized electrons across the entire conjugated system. For similar chalcone-like structures, the main absorption band is typically observed in the UV region between 320 and 360 nm. researchgate.net The specific position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity and the nature of the substituents on the aromatic ring. The methoxymethyl group at the para-position acts as an auxochrome, which can modulate the energy of the electronic transitions.
Table 1: Representative UV-Vis Absorption Data for Related α,β-Unsaturated Ketones
| Compound | λmax (nm) | Transition Type | Solvent | Reference |
|---|---|---|---|---|
| 1-(4-methoxyphenyl)-3-(4-propyloxyphenyl)-2-propen-1-one | 342 | n→π | Not Specified | researchgate.net |
| Generic Phenyl-Substituted Chalcones | 340-400 | π→π | Acetonitrile (B52724) | researchgate.net |
| Benzalacetone (4-phenyl-3-buten-2-one) | 286 | π→π* | Ethanol | NIST WebBook nist.gov |
X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis
X-ray crystallography provides definitive information about the three-dimensional structure of a compound in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, a detailed analysis of the closely related analogue, (E)-4-(4-Methoxyphenyl)but-3-en-2-one, offers significant insight into the expected molecular conformation. nih.gov
The crystal structure of this analogue reveals a largely planar molecule. nih.gov The dihedral angle between the benzene (B151609) ring and the but-3-en-2-one (B6265698) group is minimal, at approximately 4.04°, indicating a high degree of conjugation throughout the molecule. nih.gov The bond lengths within the benzene ring and the propenone chain are consistent with a delocalized π-electron system. nih.gov In the crystal lattice, molecules are linked by weak intermolecular C—H···O hydrogen bonds, forming chains. nih.gov This planarity and the potential for intermolecular interactions are crucial for understanding the compound's solid-state properties.
Table 2: Crystallographic Data for the Analogue (E)-4-(4-Methoxyphenyl)but-3-en-2-one
| Parameter | Value |
|---|---|
| Chemical Formula | C11H12O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.1623 (19) |
| b (Å) | 13.292 (3) |
| c (Å) | 6.6488 (13) |
| β (°) | 98.486 (3) |
| Volume (Å3) | 888.3 (3) |
| Dihedral Angle (Benzene Ring to Chain) | 4.04 (5)° |
Chromatographic Separation and Purity Assessment Methodologies
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound, ensuring its purity and identity.
High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of chalcone-like compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this technique, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used in conjunction with a polar mobile phase.
The separation is based on the differential partitioning of the compound between the stationary and mobile phases. For this compound, a mobile phase consisting of a mixture of acetonitrile or methanol (B129727) and water is effective. sielc.com Often, an acid such as formic acid or phosphoric acid is added to the mobile phase to improve peak shape and resolution. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time, is frequently employed to ensure efficient separation from impurities with different polarities. Detection is typically achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as its λmax.
Table 3: Typical RP-HPLC Parameters for Analysis of Related Chalcones
| Parameter | Typical Condition |
|---|---|
| Stationary Phase | C18 (Octadecylsilane) or Phenyl-Hexyl |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Gradient (e.g., 5% to 95% Acetonitrile) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Modifier | 0.1% Formic Acid or Phosphoric Acid |
| Detection | UV at 254 nm or ~310-340 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, may be amenable to GC-MS analysis. The technique involves injecting the sample into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A common stationary phase for this type of analysis is a 5%-phenyl-95%-dimethylpolysiloxane. hmdb.ca
As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint, allowing for structural elucidation and confirmation of the compound's identity. The molecular ion peak (M+) would confirm the molecular weight, while the fragmentation pattern gives clues about the compound's structure. For some less volatile or thermally sensitive chalcones, derivatization may be necessary to increase volatility and thermal stability prior to analysis. researchgate.net
Table 4: Potential GC-MS Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature ramp (e.g., start at 100 °C, ramp to 280 °C) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Interface Temp | ~280 °C |
| Mass Scan Range | 50 - 550 m/z |
Computational Chemistry and Theoretical Studies on 4 4 Methoxymethyl Phenyl but 3 En 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(4-(methoxymethyl)phenyl)but-3-en-2-one at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, which in turn dictates its stability, geometry, and chemical reactivity.
Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. For this compound, DFT can be employed to model various transformations, such as nucleophilic addition to the α,β-unsaturated carbonyl system or cycloaddition reactions. These calculations can map out the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State (TS1) | Highest energy point on the reaction path | +15.2 |
| Intermediate | A meta-stable species formed during the reaction | -5.7 |
| Product | The final molecule formed | -20.1 |
This table illustrates the type of data generated from DFT calculations for a hypothetical reaction pathway, showing the relative energies of reactants, transition states, intermediates, and products.
Molecular Orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. A key application of MO theory in predicting reactivity is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
For this compound, the HOMO is expected to be the primary electron donor in a reaction, while the LUMO is the primary electron acceptor. The spatial distribution and energies of these orbitals provide significant clues about the molecule's reactivity. The HOMO is likely to have significant electron density on the electron-rich methoxymethylphenyl ring, making it the site for electrophilic attack. Conversely, the LUMO is expected to be localized over the α,β-unsaturated ketone moiety, rendering the β-carbon and the carbonyl carbon susceptible to nucleophilic attack. youtube.combhu.ac.in
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller gap generally suggests higher reactivity. DFT calculations are commonly used to compute these orbital energies and visualize their shapes. niscpr.res.in
Table 2: Representative Frontier Orbital Energies for Chalcone (B49325) Derivatives
| Parameter | Typical Energy (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO | -6.0 to -6.5 | Indicates electron-donating ability. |
| ELUMO | -2.0 to -2.5 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | A smaller gap suggests higher polarizability and greater reactivity. ufms.br |
This table shows typical energy ranges for frontier orbitals in chalcone-like molecules, as would be calculated for this compound to predict its electronic behavior.
Molecular Dynamics Simulations of Conformational Behavior and Intermolecular Interactions
While quantum calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and intermolecular interactions in a simulated physiological environment. wjpr.net
For this compound, MD simulations could be used to:
Explore Conformational Flexibility: Analyze the rotation around single bonds to identify the most stable and populated conformations of the molecule in solution. mdpi.com
Study Solvation: Model how the molecule interacts with surrounding water or other solvent molecules.
Simulate Ligand-Receptor Binding: If the molecule is being studied as a potential drug, MD simulations can assess the stability of its binding within the active site of a target protein, such as an enzyme or receptor. nih.govnih.govtandfonline.com Key parameters like Root Mean Square Deviation (RMSD) and hydrogen bond analysis are used to evaluate the stability of the complex. wjpr.net
These simulations provide a dynamic picture that is crucial for understanding how the molecule behaves in a real-world biological or chemical system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction in Biological Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. acs.orgscirp.org If a set of chalcone derivatives, including this compound, were tested for a specific biological effect (e.g., antitubercular or antibacterial activity), a QSAR model could be developed. nih.govnih.gov
The process involves calculating a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic properties. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed biological activity.
A robust QSAR model can:
Predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.
Provide insights into the mechanism of action by highlighting which molecular properties are most important for the desired biological effect.
Table 3: Common Molecular Descriptors Used in QSAR Studies of Chalcones
| Descriptor Class | Example Descriptors | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, Polarity |
| Steric | Molecular Weight, Molar Refractivity | Size, Bulk |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity, Membrane Permeability |
| Topological | Kappa Shape Indices | Molecular Shape and Branching researchgate.net |
This table lists typical descriptors that would be calculated for this compound and its analogs in a QSAR study.
Prediction of Spectroscopic Parameters via Computational Methods for Validation and Assignment
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Methods like DFT can calculate the vibrational frequencies (IR spectra) and the chemical shifts (NMR spectra) of a molecule with a high degree of accuracy. nih.gov These theoretical spectra can be directly compared with experimental data to confirm the structure of a synthesized compound and to aid in the assignment of complex spectra. biointerfaceresearch.comnih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for calculating ¹H and ¹³C NMR chemical shifts. biointerfaceresearch.com Comparing calculated and experimental shifts can resolve ambiguities in spectral assignment. researchgate.netpreprints.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds. These calculated frequencies are often systematically scaled to correct for approximations in the theory and to improve agreement with experimental IR spectra. nih.gov
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. nih.govmdpi.com This allows for the prediction of the maximum absorption wavelength (λmax) and helps in understanding the nature of the electronic excitations (e.g., π → π* transitions). nih.gov
Table 4: Comparison of Hypothetical Experimental and DFT-Calculated Spectroscopic Data
| Spectroscopic Feature | Functional Group | Typical Experimental Value | Typical Calculated Value |
|---|---|---|---|
| IR Frequency (cm⁻¹) | Carbonyl (C=O) Stretch | ~1660 cm⁻¹ | ~1700 cm⁻¹ (unscaled) |
| ¹³C NMR Shift (ppm) | Carbonyl Carbon | ~190 ppm | ~188 ppm |
| ¹H NMR Shift (ppm) | Vinyl Protons | 7.4 - 7.8 ppm | 7.3 - 7.7 ppm |
| UV-Vis λmax (nm) | π → π* Transition | ~350 nm | ~345 nm |
This table illustrates how computationally predicted spectroscopic data for this compound would be compared to experimental values for structural verification.
Applications of 4 4 Methoxymethyl Phenyl but 3 En 2 One in Synthetic Organic Chemistry
Role as a Key Intermediate in Complex Molecule Synthesis
While specific, named complex molecules synthesized directly from 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one are not extensively documented in readily available literature, its structural framework is emblematic of key intermediates used in multi-step syntheses. The reactivity of the enone moiety—comprising a conjugated system of a carbon-carbon double bond and a carbonyl group—makes it a prime substrate for sequential reactions that build molecular complexity.
Synthetic chemists utilize such intermediates as platforms upon which further stereochemical and functional group complexity can be introduced. The methoxymethyl group on the phenyl ring offers a site for potential modification or can influence the electronic properties of the aromatic system, thereby modulating the reactivity of the enone. The general strategy involves using the butenone chain as a scaffold to introduce new substituents and build larger, more intricate carbon skeletons.
Building Block for Natural Product Synthesis and Analogues
The class of compounds to which this compound belongs, namely α,β-unsaturated ketones, are recognized as important precursors in the synthesis of natural products and their analogues. researchgate.net The synthesis of natural products is a driving force in organic chemistry, aiming to construct complex molecules found in nature. nih.gov
The enone structure within this compound provides a reactive handle for key bond-forming reactions that are foundational to many natural product syntheses. These reactions can include:
Michael Additions: To introduce carbon or heteroatom nucleophiles at the β-position.
Cycloadditions: Such as Diels-Alder reactions to form cyclic systems.
Reductions and Oxidations: To modify the oxidation state and introduce new functional groups like alcohols or epoxides.
By leveraging these transformations, synthetic chemists can incorporate the core structure of this compound into the larger framework of a target natural product. Furthermore, by modifying the starting material, analogues of natural products can be created to study structure-activity relationships.
Precursor for Advanced Pharmaceutical Intermediates and Lead Scaffolds
Pharmaceutical intermediates are the chemical building blocks that form the active pharmaceutical ingredient (API). The structural motif of an aryl butenone is a common feature in molecules with biological activity and serves as a valuable scaffold in drug discovery. A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of compounds for biological screening. nih.gov
Compounds like this compound are precursors to these scaffolds. The enone functionality is a key site for reactions that lead to more complex molecules with potential therapeutic applications. For instance, related α,β-unsaturated ketones are known to be used in the preparation of cardiovascular Hantzsch products and as precursors for anti-anxiety diazepines. nih.gov The versatility of the enone allows for its elaboration into a diverse range of structures, making it a valuable starting point for developing advanced pharmaceutical intermediates.
Development of Novel Heterocyclic Systems and Polycyclic Frameworks Utilizing the Enone Moiety
The development of novel heterocyclic and polycyclic compounds is a central theme in organic chemistry, as these structures are prevalent in pharmaceuticals, agrochemicals, and materials science. The enone moiety of this compound is an exceptionally versatile functional group for constructing such ring systems.
The electron-deficient nature of the carbon-carbon double bond allows it to react with a wide array of nucleophiles and dienes. Research on analogous enones demonstrates several powerful strategies for ring formation:
Synthesis of Nitrogen Heterocycles: α,β-unsaturated ketones are widely used to prepare nitrogen-containing heterocycles. For example, they can react with hydrazine (B178648) to yield substituted pyrazoles or serve as substrates for synthesizing anti-cancer triarylpyridines. nih.gov
Diels-Alder Reactions: The enone can act as a dienophile in [4+2] cycloaddition reactions. For instance, organocatalytic oxa-hetero-Diels–Alder reactions of enones have been used to synthesize trifluoromethyl-substituted tetrahydropyrans. rsc.org
Intramolecular Cyclization: Under superacidic conditions, related aryl enones can undergo intramolecular cyclization to form polycyclic frameworks such as 3-trichloromethylindan-1-ones. nih.gov
Multi-component Reactions: The reaction of similar enones, like 4-phenylbut-3-en-2-one, with reagents such as cyanoacetamide can lead to complex bicyclic products like 3-azabicyclo[3.3.1]nonan-2-one derivatives through a cascade of reactions. rsc.org
These examples highlight the immense potential of the enone functional group within this compound as a linchpin for the synthesis of diverse and complex cyclic molecules.
Biological and Material Science Applications Mechanistic and Conceptual Focus
Mechanistic Investigations of Biological Interactions at the Molecular Level
Structure-Activity Relationship (SAR) Studies based on Molecular Interaction Modes
Currently, there are no available Structure-Activity Relationship (SAR) studies for 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one in the public domain. Such studies would be crucial to understand how modifications to its chemical structure would affect its biological activity. For context, SAR studies on analogous chalcone-like structures often explore the impact of substituents on the aromatic ring and the α,β-unsaturated ketone moiety to modulate interactions with biological targets.
Target Identification through Chemical Probes Derived from this compound
The development of chemical probes from a parent compound is a pivotal step in identifying its biological targets. nih.goveubopen.org This process often involves modifying the compound to incorporate a reactive group or a reporter tag, enabling the labeling and subsequent identification of interacting proteins. escholarship.org Without foundational biological activity data for this compound, the rationale for developing such probes is absent from the scientific literature.
Potential in Functional Materials Design and Engineering
Integration into Polymer Backbones for Novel Material Properties
The incorporation of specific chemical moieties into polymer backbones can impart novel properties to the resulting materials. The structure of this compound, with its reactive double bond, suggests potential for polymerization. However, there is no published research detailing the integration of this specific compound into polymer chains or the properties of such hypothetical materials.
Photophysical Properties and Applications in Advanced Optical Materials
The photophysical properties of a compound, such as its absorption and emission of light, are central to its application in advanced optical materials. wiley.comadvancedsciencenews.com Chalcone (B49325) derivatives can exhibit interesting optical properties, including fluorescence, which can be tuned by altering their chemical structure. mdpi.com An analysis of this compound would require experimental characterization of its photophysical behavior, data which is not currently available.
Conclusion and Future Research Directions for 4 4 Methoxymethyl Phenyl but 3 En 2 One
Summary of Key Achievements and Research Insights in the Field
The broader field of chalcone (B49325) chemistry has seen remarkable achievements, providing a fertile ground for speculating on the potential of 4-(4-(Methoxymethyl)phenyl)but-3-en-2-one. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are recognized for their diverse biological activities. frontiersin.orgijpsjournal.com Extensive research has established their roles as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. nih.govresearchgate.net
The synthesis of chalcones is predominantly achieved through the Claisen-Schmidt condensation, a reliable and versatile method involving the base-catalyzed reaction of an aromatic aldehyde with a ketone. nih.govwikipedia.org This straightforward synthetic route allows for the introduction of a wide array of substituents on both aromatic rings, enabling the fine-tuning of the molecule's electronic and steric properties. This adaptability is a key achievement, as it has facilitated the creation of large libraries of chalcone derivatives for biological screening. nih.gov
Furthermore, the methoxymethyl (MOM) ether group, present in the target compound, is a well-established protecting group in organic synthesis. frontiersin.org Its use in the synthesis of complex, multi-substituted chalcones highlights its stability under various reaction conditions and its straightforward removal when necessary. This provides valuable insight into the potential synthetic strategies for this compound and its subsequent chemical manipulations.
Identification of Remaining Challenges and Unexplored Avenues in Compound Chemistry
Despite the wealth of knowledge on chalcones in general, the specific compound this compound remains largely unexplored. The primary challenge is the current lack of dedicated research on its synthesis, characterization, and biological evaluation. Without experimental data, its specific properties and potential can only be inferred from its structural analogues.
A significant unexplored avenue is the systematic investigation of its synthesis. While the Claisen-Schmidt condensation of 4-(methoxymethyl)benzaldehyde (B1609720) and acetone (B3395972) is the most logical route, the optimization of reaction conditions to achieve high yields and purity is a necessary first step that has yet to be documented.
The biological activities of this specific chalcone are another major unexplored domain. The presence of the methoxymethyl group could significantly influence its pharmacokinetic and pharmacodynamic properties compared to the more commonly studied methoxy- and hydroxy-substituted chalcones. Research is needed to determine its efficacy in areas where other chalcones have shown promise, such as in cancer therapy, infectious diseases, and inflammatory conditions. ijpsjournal.comnih.gov
Moreover, the unique electronic and steric effects of the methoxymethyl substituent could lead to novel chemical reactivity and the potential for this compound to serve as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Future Prospects in Chemical Synthesis, Mechanistic Understanding, and Diverse Applications
The future of research on this compound is promising and can be directed along several key paths:
Chemical Synthesis: The immediate future prospect is the development and optimization of a robust synthetic protocol for this compound. A systematic study of the Claisen-Schmidt condensation between 4-(methoxymethyl)benzaldehyde and acetone, exploring different catalysts, solvents, and temperature conditions, would be a valuable contribution. Furthermore, the development of green synthetic methods, such as solvent-free or microwave-assisted reactions, would be a significant advancement. researchgate.net
Mechanistic Understanding: Once synthesized and characterized, detailed mechanistic studies of its reactions can be undertaken. Understanding how the methoxymethyl group influences the reactivity of the chalcone backbone is crucial for its application as a synthetic intermediate. Computational studies could also be employed to predict its reactivity and spectroscopic properties, complementing experimental findings.
Diverse Applications: The primary future prospect lies in the exploration of its biological applications. A comprehensive screening of its activity against a panel of cancer cell lines, pathogenic microbes, and inflammatory markers could reveal its therapeutic potential. nih.govnih.gov The structure-activity relationship of chalcones bearing different ether-based functional groups is an area of active research, and this compound would be a valuable addition to these studies. ijpsjournal.com
The following table provides a summary of the key areas for future research and their potential impact:
| Research Area | Key Objectives | Potential Impact |
| Chemical Synthesis | Develop and optimize a high-yield synthesis protocol. Explore green chemistry approaches. | Enable broader access to the compound for further research and development. |
| Mechanistic Understanding | Investigate the influence of the methoxymethyl group on reactivity. Perform computational modeling. | Facilitate its use as a building block in the synthesis of more complex molecules. |
| Biological Applications | Screen for anticancer, antimicrobial, and anti-inflammatory activity. Conduct structure-activity relationship studies. | Potential for the discovery of new therapeutic agents. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
